5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde
Description
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H8O2S It is a heterocyclic compound containing both furan and thiophene rings, which are aromatic five-membered rings with oxygen and sulfur atoms, respectively
Properties
Molecular Formula |
C10H8O2S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H8O2S/c1-7-2-5-10(13-7)9-4-3-8(6-11)12-9/h2-6H,1H3 |
InChI Key |
FOPHUJYDTNHJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde typically involves the reaction of 5-methylthiophene-2-carbaldehyde with furan-2-carbaldehyde under specific conditions. One common method is the use of a one-pot multi-component reaction, which involves the condensation of the starting materials in the presence of a catalyst and under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems can be applied to scale up the production process. The choice of solvents, catalysts, and reaction conditions would be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as iron(III) chloride (FeCl3) for halogenation.
Major Products Formed
Oxidation: 5-(5-Methylthiophen-2-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Methylthiophen-2-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde: Similar structure but with two thiophene rings.
5-(5-Methylfuran-2-yl)furan-2-carbaldehyde: Similar structure but with two furan rings.
5-(5-Methylthiophen-2-yl)benzaldehyde: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual heterocyclic structure can lead to unique reactivity and interactions, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
